molecular formula C9H14FNO4 B2655903 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid CAS No. 2225181-79-1

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid

Cat. No.: B2655903
CAS No.: 2225181-79-1
M. Wt: 219.212
InChI Key: SQRJSQXBBOCEKK-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid is a fluorinated, unsaturated amino acid derivative protected with the acid-labile tert-butyloxycarbonyl (Boc) group, making it a valuable building block in organic synthesis and medicinal chemistry research. The Boc protecting group is widely used to shield the amine functionality during synthetic sequences and can be selectively removed under mildly acidic conditions using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol, while being stable to bases and nucleophiles . This orthogonal stability allows for its use in conjunction with other protecting group strategies, such as base-labile groups like Fmoc . The incorporation of a fluorine atom on the alkene backbone and the unsaturation itself can significantly alter the molecule's electronic properties, metabolic stability, and conformational flexibility, which is instrumental in the design of enzyme inhibitors, peptide mimetics, and bioactive probes. The primary research value of this compound lies in its role as a key intermediate in the synthesis of more complex molecules. It is particularly useful for constructing constrained peptide analogs and as a precursor in the development of potential pharmaceutical agents, such as protease inhibitors or covalent enzyme inhibitors that target key biological pathways. Researchers can introduce this building block into a molecular scaffold and subsequently deprotect the amine with acid to generate the free amine, ready for further conjugation . This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(Z)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRJSQXBBOCEKK-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Differences

Fluorination: Geminal difluoro substitution at C2. Substituents: A bulky biphenyl group at C4 alongside the Boc-protected amine. The geminal difluoro group may sterically hinder rotation, affecting conformational flexibility .

4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid (Non-fluorinated analog) Backbone: Identical conjugated double bond but lacks fluorine. Implications: Absence of fluorine reduces electron-withdrawing effects, likely increasing the carboxylic acid’s pKa compared to the fluorinated analog.

Spectroscopic and Physicochemical Properties

Table 1. Comparative Properties

Property 4-((tert-Boc)amino)-2-fluorobut-2-enoic Acid Compound 33
Molecular Formula C₉H₁₄FNO₄ C₂₁H₂₂F₂NO₄
Molecular Weight (g/mol) 219.21 397.40
Fluorine Substituents 1 F (C2) 2 F (geminal, C2)
Backbone Conjugated but-2-enoic acid Saturated butanoic acid
Key Functional Groups Boc-amino (C4) Boc-amino + biphenyl (C4)
19F NMR Shifts Not reported Data available (see )

Key Observations:

  • Acidity: The conjugated double bond in 4-((tert-Boc)amino)-2-fluorobut-2-enoic acid stabilizes the deprotonated carboxylic acid, likely lowering its pKa compared to Compound 33’s saturated backbone.
  • Solubility : Compound 33’s biphenyl group reduces aqueous solubility but enhances lipid bilayer penetration.
  • Spectroscopy: The geminal difluoro group in Compound 33 produces distinct 19F NMR signals, whereas the mono-fluoro substituent in the target compound would exhibit a singlet or doublet depending on coupling .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid (Boc-FBA) is a fluorinated derivative of butenoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research. This article delves into the biological activity of Boc-FBA, exploring its potential applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of Boc-FBA is C₉H₁₅FNO₄, characterized by a double bond between the second and third carbon atoms in the butenoic acid chain and the presence of a fluorine atom. The Boc group serves to protect the amino functionality during chemical reactions, allowing for selective modifications.

Biological Activity Overview

Research indicates that Boc-FBA exhibits potential biological activity against various targets, including enzymes and receptors involved in metabolic pathways. The introduction of the fluorine atom is hypothesized to enhance the compound's bioavailability and potency.

The mechanism of action involves the compound's role as a protected amino acid derivative. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme interactions. The fluorine atom may influence binding affinities and stability in biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acidContains an amino group and a tert-butoxycarbonyl groupMethyl substitution increases steric hindrance
4-{[(Boc)amino]-3-fluoroacrylic acid}Similar backbone but different fluorinated positionDifferent reactivity due to acrylic structure
4-{[(Boc)amino]-3-chlorobutenoic acid}Chlorine instead of fluorineChlorine may alter biological activity compared to fluorine

The structural uniqueness of Boc-FBA lies in its combination of functional groups and the positioning of the fluorine atom, which may enhance its reactivity and biological profile compared to similar compounds .

Case Studies

  • Enzyme Interaction Studies : Investigations have shown that Boc-FBA can inhibit specific enzymes involved in metabolic pathways. For instance, studies on enzyme-substrate interactions suggest that Boc-FBA can act as a competitive inhibitor due to its structural similarity to natural substrates.
  • Cellular Assays : In vitro studies demonstrated that Boc-FBA exhibits cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. The mechanism appears to involve disruption of cellular metabolism through enzyme inhibition.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate that Boc-FBA has favorable absorption characteristics, attributed to the fluorine substitution enhancing lipophilicity.

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